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Compound of Interest

Compound Name: Ipidacrine

Cat. No.: B1672102 Get Quote

For research purposes only. All experimental work should be conducted in a well-ventilated

fume hood with appropriate personal protective equipment.

This in-depth technical guide provides a comprehensive overview of the synthesis of

Ipidacrine hydrochloride monohydrate (also known as Amiridin or NIK-247). This document is

intended for researchers, scientists, and drug development professionals, offering detailed

experimental protocols, quantitative data, and workflow visualizations to facilitate the

laboratory-scale synthesis of this compound for research applications.

Overview of the Synthetic Pathway
The synthesis of Ipidacrine hydrochloride monohydrate is a two-step process. The core

structure of Ipidacrine is first assembled through a condensation reaction between 2-amino-1-

cyclopentene-1-carbonitrile and cyclohexanone, facilitated by a dehydrating agent such as a

polyphosphate ester. The resulting Ipidacrine free base is then converted to its hydrochloride

monohydrate salt by treatment with hydrochloric acid in a suitable solvent system.

Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties and quantitative data for

the reactants and the final product.

Table 1: Properties of Key Reactants and Product
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Appearance CAS Number

2-Amino-1-

cyclopentene-1-

carbonitrile

C₆H₈N₂ 108.14 Colorless liquid 2941-23-3

Cyclohexanone C₆H₁₀O 98.14
Colorless oily

liquid
108-94-1

Ipidacrine C₁₂H₁₆N₂ 188.27 - 62732-44-9

Ipidacrine

Hydrochloride

Monohydrate

C₁₂H₁₉ClN₂O 242.74
White or slightly

creamy powder
118499-70-0

Table 2: Characterization and Yield Data for Ipidacrine Hydrochloride Monohydrate

Parameter Value Reference

Yield (Ipidacrine Base) 90.7% [1]

Yield (Hydrochloride

Monohydrate)
95% [1]

Melting Point 274 °C (with decomposition) [1]

Mass Spectrometry (Ipidacrine

Base, GC-MS)

m/z Top Peak: 187, 2nd

Highest: 188, 3rd Highest: 160

¹H NMR, ¹³C NMR, IR Spectra

Specific experimental data not

available in the searched

literature.

Detailed Experimental Protocols
The following protocols are adapted from established synthetic procedures.[1]
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Synthesis of Ipidacrine (9-amino-2,3,5,6,7,8-hexahydro-
1H-cyclopenta[b]quinoline)
This procedure describes the formation of the Ipidacrine free base.

Materials and Reagents:

Diphosphorus pentoxide (P₂O₅)

Toluene

Triethyl phosphate

Ethanol

2-amino-1-cyclopentene-1-carbonitrile

Cyclohexanone

Concentrated ammonia solution

Chloroform

Methanol

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Preparation of the Condensing Agent (Polyphosphate Ester):

Suspend 394 g (2774 mmol) of diphosphorus pentoxide in 500 ml of toluene in a suitable

reaction vessel.

Heat the suspension to 55 °C with stirring.

At this temperature, add 283 ml (1665 mmol) of triethyl phosphate dropwise.
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Following the triethyl phosphate addition, add 75 ml (1295 mmol) of ethanol dropwise. The

reaction is exothermic and may require cooling to maintain the temperature. The

preparation of the polyphosphate ester is typically complete after the additions.

Condensation Reaction:

To the freshly prepared polyphosphate ester solution at 55 °C, add 50 g (462 mmol) of 2-

amino-1-cyclopentene-1-carbonitrile and 50 ml (485 mmol) of cyclohexanone.

Stir the reaction mixture at 55 °C for 3.5 hours.

Work-up and Isolation:

Stop the heating and add 500 ml of water dropwise, ensuring the temperature does not

exceed 55 °C.

Stir the mixture at 55 °C for 30 minutes.

Separate the aqueous phase. Wash the remaining toluene phase with 250 ml of water and

combine the aqueous phases.

Slowly add the combined aqueous phase dropwise into 400 ml of a concentrated

ammonia water solution.

Extract the resulting mixture with a 10:1 mixture of chloroform-methanol.

Dry the organic extract over anhydrous magnesium sulfate and then evaporate the solvent

under reduced pressure.

Purification:

Purify the crude residue by silica gel chromatography using a mobile phase of

chloroform:methanol:concentrated ammonia water (100:9:1).

Dry the purified product in vacuo at 60 °C to obtain Ipidacrine base.

Yield: 15.8 g (90.7%).
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Synthesis of Ipidacrine Hydrochloride Monohydrate
This procedure details the conversion of the free base to the desired salt form.

Materials and Reagents:

Ipidacrine (free base)

Acetone

Water

Concentrated hydrochloric acid (HCl)

Procedure:

Dissolution:

In a flask, dissolve 40 g (212 mmol) of Ipidacrine in a heated mixture of 720 ml of acetone

and 40 ml of water.

Salt Formation:

To the heated solution, add 19 ml (212 mmol) of concentrated hydrochloric acid dropwise

over a period of 10 minutes.

Crystallization and Isolation:

Heat the resulting solution under reflux for 30 minutes.

Allow the solution to cool to room temperature and let it stand overnight to facilitate

crystallization.

Collect the precipitated crystals by filtration.

Wash the crystals with acetone.

Allow the crystals to air dry to evaporate any residual acetone.
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Final Product:

The final product is Ipidacrine hydrochloride monohydrate.

Yield: 49 g (95%).

Melting Point: 274 °C (with decomposition).[1]

Mandatory Visualizations
The following diagrams illustrate the key workflows in the synthesis of Ipidacrine hydrochloride

monohydrate.
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Caption: Workflow for the synthesis of Ipidacrine free base.
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Caption: Conversion of Ipidacrine base to its hydrochloride monohydrate salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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